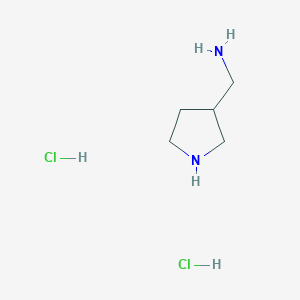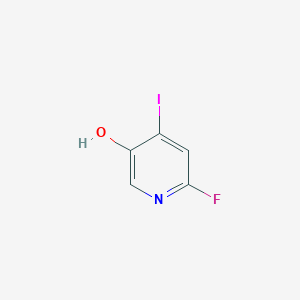![molecular formula C7H7NS B6250632 5-methyl-6H-thieno[2,3-b]pyrrole CAS No. 1261151-47-6](/img/no-structure.png)
5-methyl-6H-thieno[2,3-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-6H-thieno[2,3-b]pyrrole is a chemical compound with the CAS Number: 1261151-47-6 . It has a molecular weight of 137.21 and its IUPAC name is this compound . The compound is in powder form .
Synthesis Analysis
The synthesis of this compound and related compounds often involves C–C coupling . For example, the Stille reaction, which involves the coupling of organostannanes with organic halides or triflates in the presence of a palladium catalyst, has been used . Other methods include the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NS/c1-5-4-6-2-3-9-7(6)8-5/h2-4,8H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrrole compounds are known to undergo a variety of reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 137.21 .Wissenschaftliche Forschungsanwendungen
5-methyl-6H-thieno[2,3-b]pyrrole has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been studied as a potential anti-cancer agent and as a potential anti-inflammatory agent. In photochemistry, it has been studied as a potential photosensitizer for photodynamic therapy. In materials science, it has been studied as a potential building block for organic electronic materials. In biotechnology, it has been studied as a potential enzyme inhibitor, as a potential drug delivery agent, and as a potential gene therapy agent.
Wirkmechanismus
Target of Action
A related compound, 6h-thieno[2,3-b]pyrrole-5-carboxylic acid, has been found in complex with mycobacterium tuberculosis malate synthase , suggesting potential targets could be enzymes in similar biochemical pathways.
Biochemical Pathways
Based on the known target of a related compound , it may be involved in the glyoxylate cycle and other related metabolic pathways in bacteria.
Result of Action
Given its potential role in inhibiting key enzymes in bacterial metabolic pathways , it may lead to the disruption of these pathways and subsequent bacterial growth inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methyl-6H-thieno[2,3-b]pyrrole in laboratory experiments include its low cost, its water solubility, and its ease of synthesis. The limitations of using this compound in laboratory experiments include its volatility, its low stability, and its potential toxicity.
Zukünftige Richtungen
The future directions for 5-methyl-6H-thieno[2,3-b]pyrrole research include further exploration of its potential applications in medicinal chemistry, photochemistry, materials science, and biotechnology. In addition, further research is needed to better understand the compound's mechanism of action and its biochemical and physiological effects. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing the compound.
Synthesemethoden
5-methyl-6H-thieno[2,3-b]pyrrole can be synthesized using a variety of methods, including the Wittig reaction, the Grubbs reaction, the Buchwald-Hartwig reaction, and the Sonogashira coupling reaction. The Wittig reaction is a type of nucleophilic substitution reaction in which an alkyl halide is reacted with a phosphonium ylide to form an alkenyl halide. The Grubbs reaction is a type of olefin metathesis reaction in which an alkyl halide is reacted with a ruthenium catalyst to form an alkenyl halide. The Buchwald-Hartwig reaction is a type of palladium-catalyzed cross-coupling reaction in which an alkyl halide is reacted with an organoboron compound to form an alkenyl halide. The Sonogashira coupling reaction is a type of palladium-catalyzed cross-coupling reaction in which an alkyl halide is reacted with an organosilicon compound to form an alkenyl halide.
Biochemische Analyse
Biochemical Properties
For instance, some amides of thieno[2,3-b]pyrrole-5-carboxylic acids have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, and the chikungunya virus . They also act as antagonists of histamine H4 receptor and gonadotropin-releasing hormone (GnRH) .
Cellular Effects
Related compounds in the thieno[2,3-b]pyrrole family have been shown to influence cell function . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related thieno[2,3-b]pyrrole compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related thieno[2,3-b]pyrrole compounds have been found to interact with various enzymes and cofactors .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-6H-thieno[2,3-b]pyrrole involves the condensation of 2-cyanomethylthiophene with ethyl acetoacetate followed by cyclization and subsequent deprotection.", "Starting Materials": [ "2-cyanomethylthiophene", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Dissolve 2-cyanomethylthiophene (1.0 g) in dry diethyl ether (20 mL) and add sodium ethoxide (0.5 g) slowly with stirring. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.2 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid (1 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 4: Add hydrochloric acid (1 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 5: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with sodium bicarbonate solution (10%).", "Step 6: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using petroleum ether as the eluent to obtain 5-methyl-6H-thieno[2,3-b]pyrrole as a yellow solid (yield: 70-80%)." ] } | |
CAS-Nummer |
1261151-47-6 |
Molekularformel |
C7H7NS |
Molekulargewicht |
137.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




